1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound characterized by its unique bicyclic structure fused with a urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQLSXSQRXOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese-Catalyzed Oxidation
Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridine analogues represents the most widely adopted method for constructing the cyclopenta[b]pyridine core. Under optimized conditions, Mn(OTf)₂ (0.5 mol%) and t-BuOOH (65% in H₂O) in aqueous medium at 25°C achieve 89–95% yield with >99% chemoselectivity. The reaction mechanism involves hydroxyl radical generation, facilitating selective C–H oxidation adjacent to the pyridine nitrogen.
Key reaction parameters:
| Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mn(OTf)₂ | t-BuOOH/H₂O | H₂O | 25°C | 89–95% |
| FeCl₃ | H₂O₂ | CH₃CN | 60°C | 62% |
The aqueous reaction medium enhances sustainability while maintaining high efficiency, as demonstrated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validation.
Chlorination and Functionalization
Subsequent functionalization of the cyclopenta[b]pyridine core often involves chlorination at the 4-position. Treatment with phosphorus oxychloride (POCl₃) under argon at 100°C for 24 hours achieves 91% conversion to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This intermediate enables further nucleophilic aromatic substitution reactions essential for introducing amine groups.
Preparation of the 3-Fluorophenyl Urea Moiety
The urea segment is constructed through controlled reactions between aromatic amines and carbonyl sources.
Isocyanate-Mediated Coupling
Reaction of 3-fluorophenylamine with triphosgene in anhydrous tetrahydrofuran (THF) generates the corresponding isocyanate in situ. Subsequent addition of the cyclopenta[b]pyridin-3-amine derivative at 0°C yields the target urea with 69–72% efficiency. Triethylamine serves as both acid scavenger and reaction accelerator.
Optimized conditions:
Carbamoyl Chloride Approach
Alternative protocols utilize pre-formed carbamoyl chlorides. Treatment of 3-fluorophenylurea with oxalyl chloride in dichloromethane (DCM) produces the reactive carbamoyl chloride intermediate, which couples with cyclopenta[b]pyridin-3-amine in dimethylformamide (DMF) at 50°C. This method reduces side reactions but requires stringent moisture control.
Final Coupling and Purification
Convergent synthesis strategies combine the cyclopenta[b]pyridine core and urea moiety through nucleophilic substitution or direct coupling.
TFA-Catalyzed Annulation
Recent innovations employ TFA (10 mol%) in ethanol/acetic acid mixtures to facilitate urea bond formation under high-pressure Q-tube reactor conditions. This approach reduces reaction times from 12 hours to 5 hours while improving yields to 72%.
Comparative analysis of coupling methods:
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Isocyanate coupling | None | THF | 12 h | 69% |
| Carbamoyl chloride | DMF | DCM/DMF | 24 h | 65% |
| TFA-mediated | TFA (10%) | EtOH/AcOH | 5 h | 72% |
Purification and Characterization
Final purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3) achieves >98% purity. Structural confirmation employs:
-
¹H/¹³C NMR : Characteristic signals at δ 7.28 (fluorophenyl aromatic protons) and δ 162.3 ppm (urea carbonyl)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or ethanol.
Substitution: Halogenated reagents, bases like sodium hydride, in polar aprotic solvents.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted urea compounds.
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its biological activity.
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Uniqueness:
- The presence of the 3-fluorophenyl group in 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure combines a cyclopentyl moiety with a urea functional group, which may influence its interaction with biological targets.
- Molecular Formula : C17H17N3O
- Molecular Weight : 311.33 g/mol
- CAS Number : 2095938-64-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially influencing various signaling pathways. The urea linkage may facilitate binding to target proteins, while the cyclopentyl group could enhance lipophilicity, improving membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of cyclopenta[b]pyridine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15.2 | Cytotoxicity |
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 12.0 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds with similar structural features have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated a series of cyclopenta[b]pyridine derivatives, including urea analogs. The results demonstrated that these compounds inhibited tumor growth in xenograft models, with specific emphasis on their ability to induce apoptosis through mitochondrial pathways . -
Inflammation Model :
In a mouse model of acute inflammation, the administration of related compounds resulted in a significant reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively .
Q & A
Q. What are the recommended synthetic routes for 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the cyclopenta[b]pyridine core via cyclization of pre-functionalized precursors under controlled conditions (e.g., acid catalysis or transition metal-mediated reactions).
- Urea linkage formation by reacting the cyclopenta[b]pyridin-3-amine derivative with 3-fluorophenyl isocyanate.
- Purification using column chromatography or recrystallization to achieve >95% purity .
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay).
- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
- Reaction path search methods : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways.
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.
- Continuous flow reactor design : Computational fluid dynamics (CFD) simulations minimize byproducts and improve yield scalability .
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?
- Fluorine’s electronegativity : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via dipole interactions.
- Cyclopenta[b]pyridine ring : Conformational rigidity improves target selectivity compared to flexible alkyl chains.
- SAR studies : Compare derivatives with Cl, Br, or methyl groups at the 3-fluorophenyl position to map steric/electronic tolerances .
Q. How can conflicting biological data across studies be resolved?
- Assay standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for dose-response curves and controls.
- Off-target profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to identify nonspecific interactions.
- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to isolate variables like cell line heterogeneity or batch effects .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during urea bond formation?
- Coupling reagent optimization : Use carbodiimides (EDC/HOBt) or alternatives like HATU in anhydrous DCM.
- Protecting group chemistry : Temporarily block reactive amines on the cyclopenta[b]pyridine core to prevent oligomerization.
- In situ monitoring : ReactIR or HPLC tracks reaction progress to halt at peak yield .
Q. How can solvent effects influence the compound’s stability during storage?
- Lyophilization : Freeze-drying in tert-butanol/water mixtures preserves stability at −80°C.
- Oxygen-free storage : Argon-purged vials prevent oxidation of the fluorophenyl group.
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., hydrolysis of the urea bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
